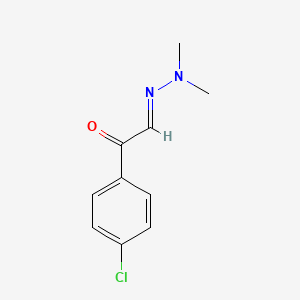
p-Chlorophenylglyoxal N,N-dimethylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Chlorophenylglyoxal N,N-dimethylhydrazone: is a chemical compound with the molecular formula C10H11ClN2O and a molecular weight of 210.68 g/mol . It is a derivative of glyoxal, where the aldehyde group is substituted with a p-chlorophenyl group and the hydrazone moiety is dimethylated. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-Chlorophenylglyoxal N,N-dimethylhydrazone typically involves the reaction of p-chlorophenylglyoxal with N,N-dimethylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrazone derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: p-Chlorophenylglyoxal N,N-dimethylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, p-Chlorophenylglyoxal N,N-dimethylhydrazone is used as a reagent in various organic synthesis reactions. Its unique structure allows it to act as an intermediate in the synthesis of more complex molecules .
Biology and Medicine: For instance, it has been used in peroxidase-mediated assays due to its stability and reactivity .
Industry: In industrial applications, this compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of p-Chlorophenylglyoxal N,N-dimethylhydrazone involves its interaction with specific molecular targets. The hydrazone moiety can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s reactivity with oxidizing and reducing agents allows it to participate in redox reactions, impacting cellular processes .
Comparaison Avec Des Composés Similaires
- p-Chlorophenylglyoxal N,N-diethylhydrazone
- p-Chlorophenylglyoxal N,N-dimethylhydrazine
- p-Chlorophenylglyoxal N,N-dimethylhydrazone oxime
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both the p-chlorophenyl and dimethylhydrazone groups. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
24346-19-8 |
|---|---|
Formule moléculaire |
C10H11ClN2O |
Poids moléculaire |
210.66 g/mol |
Nom IUPAC |
(2E)-1-(4-chlorophenyl)-2-(dimethylhydrazinylidene)ethanone |
InChI |
InChI=1S/C10H11ClN2O/c1-13(2)12-7-10(14)8-3-5-9(11)6-4-8/h3-7H,1-2H3/b12-7+ |
Clé InChI |
KUZRSCRQPYFUKP-KPKJPENVSA-N |
SMILES isomérique |
CN(C)/N=C/C(=O)C1=CC=C(C=C1)Cl |
SMILES canonique |
CN(C)N=CC(=O)C1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


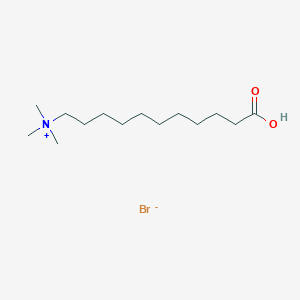
![8-N-(4-chlorophenyl)pyrido[2,3-b]pyrazine-6,8-diamine;hydrochloride](/img/structure/B14705751.png)

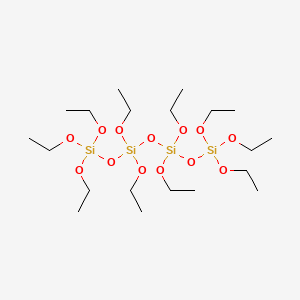
![N-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B14705764.png)
![4-Azatricyclo[3.3.2.0~2,8~]deca-3,6,9-triene](/img/structure/B14705765.png)
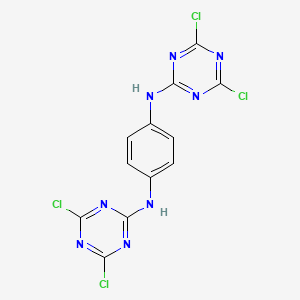
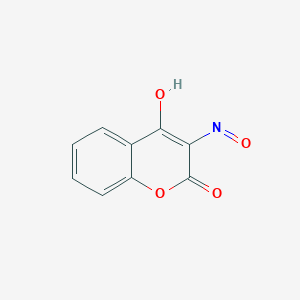
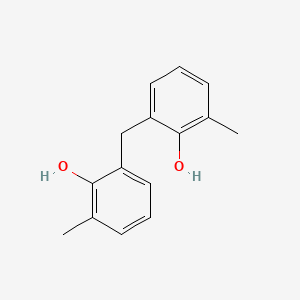
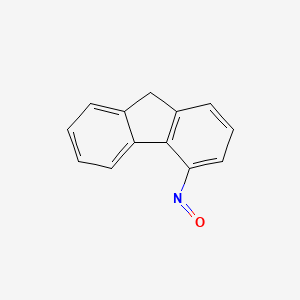
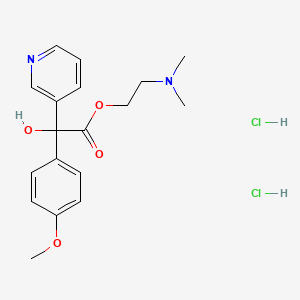
![1,5-Dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B14705809.png)
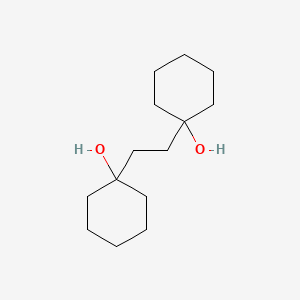
![1H-Pyrrole, 1-[(4-chlorophenyl)methyl]-](/img/structure/B14705815.png)
